molecular formula C11H22N4O4 B557158 Boc-Arg-OH.HCl CAS No. 35897-34-8

Boc-Arg-OH.HCl

Cat. No.: B557158
CAS No.: 35897-34-8
M. Wt: 274.32 g/mol
InChI Key: HSQIYOPBCOPMSS-UHFFFAOYSA-N
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Description

Boc-Arg-OHIt is a white solid powder that is slightly soluble in water and organic solvents such as methanol and ethanol . This compound is commonly used in peptide synthesis as a protecting group for the amino acid arginine.

Mechanism of Action

Target of Action

Boc-Arg-OH.HCl, also known as Nα-Boc-L-arginine hydrochloride, is primarily used in the field of proteomics research . Its main targets are peptides and proteins, where it serves as a building block in peptide and protein synthesis .

Mode of Action

The compound interacts with its targets (peptides and proteins) through a process known as t-butyloxycarbonyl (Boc) protection. In this process, the Boc group in this compound is used to protect the amino group in the arginine during peptide synthesis . This protection is crucial as it prevents unwanted side reactions from occurring during the synthesis process.

Biochemical Pathways

The primary biochemical pathway affected by this compound is protein synthesis. As a building block in peptide and protein synthesis, it plays a vital role in the formation of peptide bonds, which are the links between amino acids in a protein . The downstream effects of this include the formation of proteins with specific functions in the body.

Pharmacokinetics

The pharmacokinetics of Boc-Arg-OHIt’s worth noting that the compound is slightly soluble in water , which could potentially influence its bioavailability.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is relatively stable under normal temperatures but can absorb moisture when exposed to humid conditions . Therefore, it should be stored in a dry, cool, and well-ventilated place, away from direct sunlight . Additionally, it’s important to avoid inhaling the dust or allowing it to come into contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

Boc-Arg-OH.HCl is used as an intermediate in peptide and protein synthesis, contributing to the construction of peptide chains . It interacts with various enzymes, proteins, and other biomolecules, stabilizing reactive intermediates in cosmetic chemistry .

Cellular Effects

The cellular effects of this compound are primarily observed in its role in peptide synthesis. It influences cell function by participating in the construction of peptide chains, which are integral components of cellular processes

Molecular Mechanism

The molecular mechanism of this compound involves its role as an intermediate in peptide synthesis. It exerts its effects at the molecular level through its interactions with other biomolecules during this process Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to Boc-Arg-OH

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis It interacts with enzymes involved in this process, potentially affecting metabolic flux or metabolite levels

Preparation Methods

The preparation of Boc-Arg-OH.HCl involves two main steps:

In industrial production, these reactions are typically carried out in large-scale reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Boc-Arg-OH.HCl undergoes various chemical reactions, including:

Scientific Research Applications

Boc-Arg-OH.HCl has a wide range of applications in scientific research:

    Peptide Synthesis: It is extensively used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.

    Biological Studies: this compound is used in the study of enzyme-substrate interactions, protein folding, and other biochemical processes.

    Medicinal Chemistry: It serves as a precursor for the synthesis of arginine-containing pharmaceuticals and bioactive peptides.

    Chemical Analysis: This compound is used as a standard in mass spectrometry and other analytical techniques.

Comparison with Similar Compounds

Boc-Arg-OH.HCl can be compared with other similar compounds used in peptide synthesis, such as:

This compound is unique in its specific use for protecting the guanidino group of arginine, making it particularly valuable in the synthesis of arginine-rich peptides and proteins.

Properties

CAS No.

35897-34-8

Molecular Formula

C11H22N4O4

Molecular Weight

274.32 g/mol

IUPAC Name

5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C11H22N4O4/c1-11(2,3)19-10(18)15-7(8(16)17)5-4-6-14-9(12)13/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)(H4,12,13,14)

InChI Key

HSQIYOPBCOPMSS-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC[NH+]=C(N)N)C(=O)O.[Cl-]

SMILES

CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O.Cl

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O

Synonyms

35897-34-8; Boc-Arg-OHhydrochloride; (S)-2-((tert-Butoxycarbonyl)amino)-5-guanidinopentanoicacidhydrochloride; Boc-L-Arg-OH.HCl; Nalpha-Boc-L-argininehydrochloride; ST50319380; Boc-Arg-OH.HCl; N-ALPHA-BOC-L-ARGININEHYDROCHLORIDE; PubChem12902; AC1MC5ME; 114622-81-0; Boc-Arg-OHHClH2O; Boc-Arg-OH.HCl.H2O; 15063_ALDRICH; N-BOC-D-Argininehydrochloride; SCHEMBL8630295; Jsp006432; 15063_FLUKA; N|A-Boc-L-argininehydrochloride; HDELGKMVZYHPPB-FJXQXJEOSA-N; MolPort-002-915-556; AKOS015910917; AKOS015924220; AK161889; LP086419

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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